

A Comprehensive Technical Guide to (2-Aminophenyl)(4-fluorophenyl)methanone

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Compound of Interest

Compound Name: 2-Amino-4'-fluorobenzophenone

Cat. No.: B132669

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Abstract

This guide provides an in-depth technical overview of (2-aminophenyl)(4-fluorophenyl)methanone, a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. We will explore its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and core applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights and detailed protocols to support advanced research and development activities.

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Chemical Identity and Nomenclature

(2-Aminophenyl)(4-fluorophenyl)methanone is an aromatic ketone that features both an amine and a fluorine functional group, which impart unique reactivity and make it a versatile precursor in organic synthesis.[\[1\]](#)

- IUPAC Name: (2-aminophenyl)(4-fluorophenyl)methanone[\[2\]](#)[\[3\]](#)
- Common Names: **2-Amino-4'-fluorobenzophenone**, o-(p-Fluorobenzoyl)aniline[\[4\]](#)[\[5\]](#)
- CAS Number: 3800-06-4[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₁₃H₁₀FNO[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Molecular Weight: 215.22 g/mol [\[3\]](#)[\[8\]](#)[\[9\]](#)
- Canonical SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N[\[3\]](#)
- InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

Understanding the physical and chemical properties of (2-aminophenyl)(4-fluorophenyl)methanone is critical for its application in synthesis, formulation, and quality control.

Property	Value	Source(s)
Appearance	Off-white to pale yellow crystalline powder	[6]
Melting Point	127-131 °C	[1]
Boiling Point	390.56 °C at 760 mmHg (Predicted)	[4]
Density	1.32 g/cm³ (Predicted)	[6]
Solubility	Soluble in DMSO and methanol; slightly soluble in water.	[6][9]
Flash Point	190.00 °C (Predicted)	[4]
pKa	Data not readily available; the amino group is expected to be weakly basic.	

Table 1: Key Physicochemical Properties

The presence of the fluorine atom and the amino group significantly influences the molecule's polarity, reactivity, and potential for hydrogen bonding, affecting its solubility and chromatographic behavior. The high melting point is indicative of a stable crystalline lattice structure.

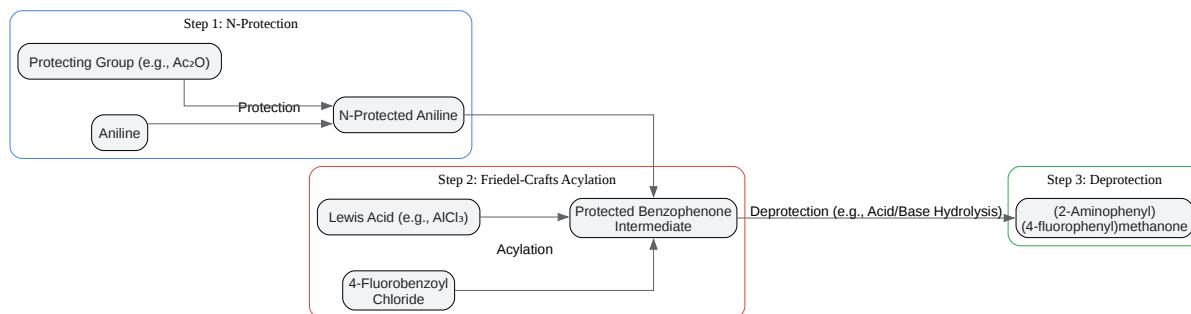
Synthesis and Manufacturing

The synthesis of (2-aminophenyl)(4-fluorophenyl)methanone is a critical process for its use as a pharmaceutical intermediate. While multiple synthetic routes exist, a common and industrially relevant method is the Friedel-Crafts acylation.

Friedel-Crafts Acylation Approach

This classic electrophilic aromatic substitution reaction is a cornerstone of benzophenone synthesis. The causality behind this choice lies in its efficiency and adaptability for creating the core ketone structure.

Reaction Scheme: The reaction typically involves the acylation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. A plausible route involves the reaction of 4-fluorobenzoyl chloride with an N-protected aniline, followed by deprotection.



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Caption: Generalized Friedel-Crafts synthesis workflow.

Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system. Each step includes checks to ensure the reaction is proceeding as expected.

- N-Protection of Aniline:
 - Rationale: The amino group of aniline is highly reactive and can interfere with the Friedel-Crafts reaction. Protection (e.g., as an acetanilide) deactivates the ring slightly but directs the acylation to the desired ortho and para positions while preventing N-acylation.

- Procedure: Dissolve aniline in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C and slowly add acetic anhydride. Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of aniline.
- Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product, acetanilide, will have a different R_f value than aniline.
- Friedel-Crafts Acylation:
 - Rationale: A strong Lewis acid like aluminum chloride (AlCl₃) is used to activate the 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion that attacks the protected aniline ring.[10]
 - Procedure: Suspend AlCl₃ in an inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂). Cool the suspension to 0°C. Slowly add 4-fluorobenzoyl chloride, followed by the dropwise addition of the N-protected aniline solution. Control of temperature is critical to prevent side reactions.
 - Validation: The reaction progress can be monitored by quenching small aliquots and analyzing them by HPLC or GC-MS to observe the formation of the protected benzophenone intermediate.
- Hydrolysis (Deprotection):
 - Rationale: The protecting group must be removed to yield the final primary amine. This is typically achieved through acid or base-catalyzed hydrolysis.
 - Procedure: After the acylation is complete, the reaction mixture is carefully quenched with ice water. The organic layer is separated, and the protecting group is removed by refluxing with aqueous HCl or NaOH.
 - Validation: The final product can be confirmed by its melting point and spectroscopic data. Purity is assessed via HPLC, with a target of ≥98.5%.[6]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (2-aminophenyl)(4-fluorophenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the aminophenyl ring will be distinct from those on the fluorophenyl ring. The broad singlet for the $-\text{NH}_2$ protons is also a key diagnostic peak.
- ^{13}C NMR: The carbon spectrum will show distinct signals for the 13 unique carbon atoms. The carbonyl carbon ($\text{C}=\text{O}$) will appear significantly downfield (~ 195 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (^{1}JCF).
- ^{19}F NMR: This spectrum will show a single resonance for the fluorine atom, confirming its presence and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3300-3500	Two bands (symmetric & asymmetric) for the primary amine.
C=O Stretch	1640-1680	Strong absorption characteristic of a diaryl ketone.
C-F Stretch	1150-1250	Strong absorption confirming the C-F bond.
Aromatic C=C	1450-1600	Multiple bands for the aromatic rings.

Table 2: Characteristic IR Absorption Bands

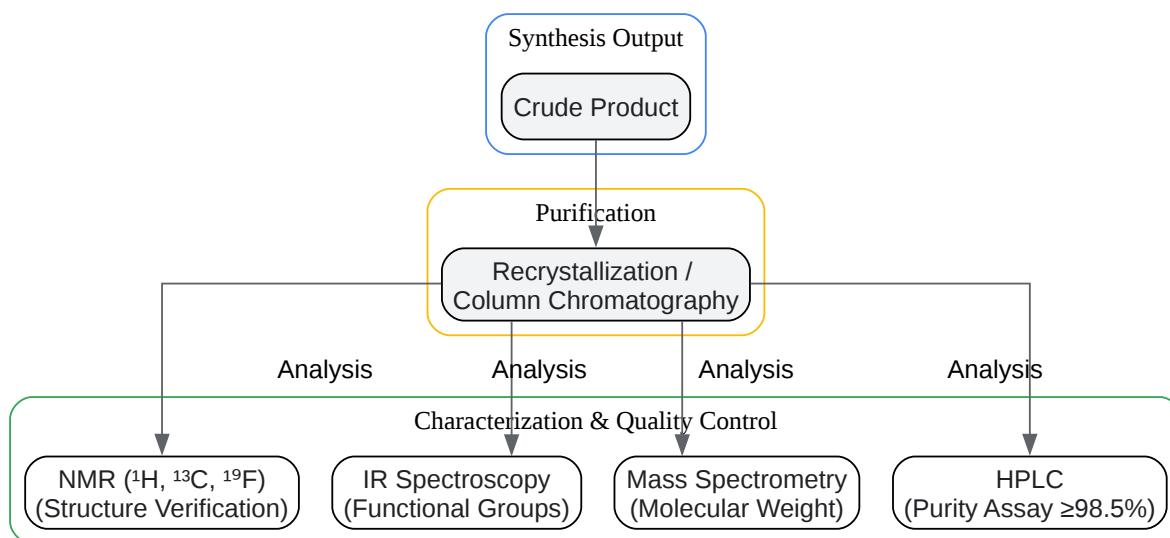
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) would show a molecular ion peak (M^+) at m/z 215, corresponding to the molecular weight of $C_{13}H_{10}FNO$.^[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product.

- Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
- Detection: UV detection at a wavelength where the benzophenone chromophore absorbs strongly (e.g., 254 nm).
- Purity Standard: For pharmaceutical applications, a purity of $\geq 98.5\%$ is often required.^[6]



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Caption: Standard workflow for purification and analysis.

Key Applications in Industry

The dual functionality of the amino and fluoro groups makes this molecule a valuable building block in several high-value applications.[1][6]

Pharmaceutical Intermediate

The primary application of (2-aminophenyl)(4-fluorophenyl)methanone is as a crucial intermediate in the synthesis of various pharmaceuticals.[1][11] Its structure forms the core of several classes of drugs.

- Benzodiazepine Synthesis: It is a well-established precursor for 1,4-benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The aminobenzophenone core undergoes cyclization reactions to form the characteristic seven-membered diazepine ring.
- Pitavastatin Intermediate: It is cited as an intermediate in the synthesis of Pitavastatin, an anticholesteremic (statin) drug used to lower cholesterol.[8][12]
- Anticancer Agents: The benzophenone scaffold is explored in the development of novel anticancer agents.[1][11]

Materials Science

- Photoreactive Compounds: Benzophenone derivatives are known for their photochemical properties and are used as photoinitiators in polymer chemistry.[6] The fluorine substitution can enhance thermal stability and performance.[1]
- Dyes and Pigments: The chromophoric benzophenone structure, combined with the auxochromic amino group, makes it a candidate for synthesizing specialized dyes and pigments with improved stability due to the C-F bond.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety and maintain the integrity of the compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

- H315: Causes skin irritation.[13][14]
- H319: Causes serious eye irritation.[13][14]
- H335: May cause respiratory irritation.[13][14]

Pictogram: GHS07 (Exclamation Mark)[14] Signal Word: Warning[13]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[13] Facilities should be equipped with an eyewash station.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[13]
 - Respiratory Protection: If dust is generated, use an approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[14]

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Storage at 2-8°C under an inert gas is recommended for long-term stability.[6]
- Incompatibilities: Keep away from strong oxidizing agents.

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